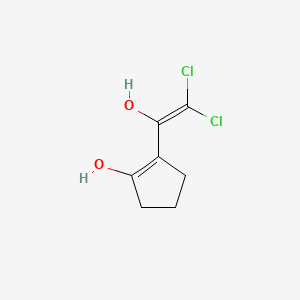
2-Bromobutane-D9
Descripción general
Descripción
2-Bromobutane-D9 is a stable isotope labelled compound . It is an isomer of 1-bromobutane and is also known as sec-butyl bromide or methylethylbromomethane . It is part of a larger class of compounds known as alkyl halides .
Molecular Structure Analysis
The molecular formula of 2-Bromobutane-D9 is C4D9Br . The average mass is 146.074 Da and the monoisotopic mass is 145.045242 Da . A study on the rotational spectra and conformational analysis of 2-bromobutane has been published .Chemical Reactions Analysis
2-Bromobutane is prone to undergo an E2 reaction, which is a bimolecular elimination reaction, resulting in (predominantly) 2-butene, an alkene (double bond) .Physical And Chemical Properties Analysis
2-Bromobutane-D9 is a colorless to pale-yellow colored liquid . It is insoluble in water and denser than water . Its vapors are heavier than air and may be narcotic in high concentrations .Aplicaciones Científicas De Investigación
Photodissociation Studies
- Research has explored the photodissociation dynamics of 2-bromobutane. Utilizing techniques like ion-velocity map imaging and resonance-enhanced multi-photon ionization, studies have determined speed and angular distributions of bromine fragments produced via direct dissociation of the C—Br bond at specific wavelengths (Zhou et al., 2012).
Proton Tunneling in Dissociation Dynamics
- Investigations into the dissociation dynamics of 2-bromobutane ions have been conducted using photoelectron photoion coincidence (PEPICO). These studies suggest a model involving proton tunneling associated with proton transfer (Keister et al., 1998).
Enantioselective Surface Chemistry
- The enantioselective surface chemistry of 2-bromobutane has been studied on chiral copper surfaces, revealing insights into the decomposition reaction rates and product yields sensitive to surface handedness (Rampulla et al., 2006).
Conformational Composition Analysis
- Gas-phase electron diffraction and ab initio molecular orbital calculations have been used to study the structure and conformational composition of 2-bromobutane, providing insights into the molecular conformers and their distribution (Aarset et al., 2001).
Separation of Haloalkane Isomers
- Studies on solid supramolecular adsorption materials demonstrate the capability to separate 1-/2-bromoalkane isomers with high selectivity, offering potential applications in isomer separation in industrial processes (Wu et al., 2022).
Quantification in Human Urine
- Development of test procedures for detecting and quantifying 1- and 2-bromopropane in human urine, using 1-bromobutane as an internal standard, indicates potential biomedical applications (B'hymer & Cheever, 2005).
Stereodirectional Photodissociation Dynamics
- Research on the stereodirectional photodynamics of 2-bromobutane reveals details about molecular orientation and its effects on photodissociation dynamics, providing insights into the molecular behavior under specific conditions (Palazzetti et al., 2016).
Surface Behavior with Butanol Mixtures
- Investigations into the surface tensions of 1-bromobutane with isomeric butanol mixtures offer insights into surface formation thermodynamics and the behavior of these mixtures at different temperatures (Giner et al., 2005).
Dehydrohalogenation on Solid Catalysts
- The dehydrohalogenation reactions of bromobutanes on alumina modified with potassium bromide have been studied, offering insights into catalytic reactions and isomerization processes (Hadzistelios et al., 1972).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bromobutane-D9 is currently unavailable . As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body. The presence of the bromine atom may influence its metabolic stability and excretion.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromobutane-D9 . For instance, its flammability makes it sensitive to heat and sparks . It is also toxic to aquatic life with long-lasting effects , indicating that it should be handled with care to prevent environmental contamination.
Propiedades
IUPAC Name |
2-bromo-1,1,1,2,3,3,4,4,4-nonadeuteriobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Br/c1-3-4(2)5/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSXAPQYNGXVBF-CBZKUFJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromobutane-D9 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




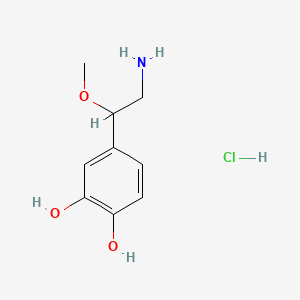
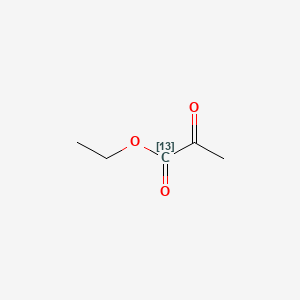
![Methyl 3,6-diazabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B586182.png)

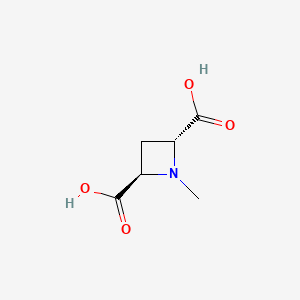

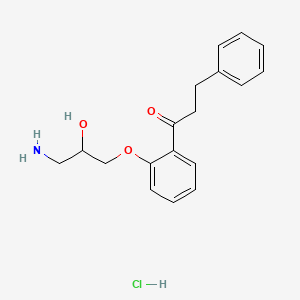
![8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]decane](/img/structure/B586193.png)

![2h-Furo[2,3-e]isoindole](/img/structure/B586199.png)
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B586200.png)
